molecular formula C14H19NO3 B168985 Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate CAS No. 112197-88-3

Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate

Cat. No.: B168985
CAS No.: 112197-88-3
M. Wt: 249.3 g/mol
InChI Key: UBXOGDCEHWDILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . Its structure features a piperidine ring substituted with a benzyl group, a hydroxyl group, and a methyl ester at the 3-position, making it a functionalized piperidine derivative. The compound is related to the 3-hydroxypiperidine class of structures, which are recognized as privileged scaffolds in medicinal chemistry and are frequently utilized in the synthesis of biologically active molecules and natural products . While specific biological data for this exact compound is not available in the searched literature, related 1-benzyl-3-hydroxypiperidine compounds are documented as valuable intermediates or raw materials in multi-step synthetic routes, particularly in the preparation of more complex pharmaceutical targets . As such, this compound serves as a versatile building block for organic synthesis and medicinal chemistry research. Researchers can employ it in the exploration of new chemical spaces, the development of novel synthetic methodologies, or as a precursor for the construction of potential pharmacologically active compounds. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-13(16)14(17)8-5-9-15(11-14)10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXOGDCEHWDILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCN(C1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554511
Record name Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112197-88-3
Record name Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature0–25°C (resolution)Minimizes racemization
Solvent SystemEthanol-MTBE (1:3 v/v)Enhances crystal purity
CatalystAmmonia waterFacilitates BOC protection
Reaction Time3–6 hoursBalances completion vs. degradation

Catalysts and Solvents

  • Benzylation : Employing benzyl bromide with potassium carbonate in acetonitrile achieves >85% yield.

  • Esterification : Sulfuric acid-catalyzed reflux with methanol converts carboxylic acids to esters in 90–95% yield.

  • Resolution : Ethanol-MTBE mixtures promote selective crystallization of (S)-enantiomers, reducing byproduct formation.

Industrial Production Methods

Scale-Up Challenges

Industrial synthesis requires addressing:

  • Cost Efficiency : Reagent recovery (e.g., L-camphorsulfonic acid, 95% recovery).

  • Process Safety : Substituting chromium trioxide (toxic) with safer oxidants like hydrogen peroxide.

  • Continuous Flow Systems : Patents suggest using flow reactors for benzylation steps to improve heat dissipation and yield.

Purification Techniques

MethodConditionsOutcomeSource
CrystallizationNormal hexane, 0–5°C99.1% GC purity
Column ChromatographyHexane-ethyl acetateRemoves de-esterified byproducts
DistillationReduced pressure (10 mmHg)Isolates methyl ester

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy : Key signals include δ 3.7 ppm (methyl ester) and δ 7.3 ppm (benzyl protons).

  • IR Spectroscopy : Hydroxyl stretch (~3200 cm⁻¹) and ester C=O (~1730 cm⁻¹).

  • Chiral HPLC : Validates enantiomeric excess using amylose-based columns.

Purity Assessment

  • GC-MS : Detects residual solvents (e.g., MTBE <0.1%).

  • Melting Point : Decomposition observed near 170°C; slow heating prevents degradation.

Comparative Analysis with Related Compounds

CompoundSynthetic ComplexityYield (%)Chiral Purity (%)Source
(S)-N-Boc-3-hydroxypiperidineModerate2999.2
Methyl 1-benzyl-5-fluoropiperidine-3-carboxylateHigh7598.5
Target CompoundHigh68–7299.0

The target compound’s lower yield compared to fluorinated analogs stems from steric hindrance during benzylation. However, its enantiomeric purity surpasses Boc-protected derivatives due to optimized resolution .

Scientific Research Applications

Chemistry

MBHPC serves as an intermediate in the synthesis of various organic compounds. Its structural features allow it to participate in multiple chemical reactions, including oxidation, reduction, and nucleophilic substitution. This versatility makes it a valuable building block in organic synthesis.

Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganate, chromium trioxideKetones, carboxylic acids
ReductionHydrogen gas with palladium catalystAlcohols
Nucleophilic SubstitutionSodium hydride, alkyl halidesVarious substituted derivatives

Research has indicated that MBHPC exhibits potential biological activities, particularly in enzyme inhibition and receptor binding:

  • Enzyme Inhibition : MBHPC has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Inhibition of AChE can enhance cholinergic signaling, offering therapeutic benefits in cognitive enhancement .
  • Receptor Interaction : The compound's hydroxyl group facilitates hydrogen bonding with active sites on enzymes or receptors, while the benzyl moiety enhances its lipophilicity, increasing membrane permeability. This dual functionality enables modulation of various biochemical pathways.

Medical Applications

MBHPC is being explored for its therapeutic potential:

  • Neuropharmacological Effects : Studies suggest that MBHPC may activate muscarinic acetylcholine receptors, which are involved in cell proliferation and apoptosis resistance in cancer models .
  • Anticancer Activity : In vitro studies have demonstrated that MBHPC can induce apoptosis in specific cancer cell lines, showing cytotoxicity comparable to established chemotherapeutics .

Case Study 1: Enzyme Inhibition

A study published in Helv. Chim. Acta demonstrated that derivatives of MBHPC exhibited significant AChE inhibition. The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine framework could enhance binding affinity to the enzyme .

Case Study 2: Anticancer Properties

Research highlighted in PMC indicated that MBHPC derivatives showed promising anticancer properties through mechanisms involving cytotoxicity and apoptosis induction in hypopharyngeal tumor cells. The presence of specific functional groups was found to improve therapeutic efficacy .

Comparison with Related Compounds

MBHPC is unique compared to similar compounds due to its combination of a hydroxyl group and an ester group, which grants it distinct chemical reactivity and biological activity:

Compound NameKey FeaturesApplications
N-Benzyl-3-hydroxypiperidineLacks ester groupLimited synthetic applications
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylateContains a ketone instead of a hydroxyl groupDifferent biological activities

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 3-position of the piperidine ring can form hydrogen bonds with active sites, while the benzyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate and related piperidine derivatives are summarized below.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituents Key Features Reference
This compound (112197-88-3) C₁₄H₁₉NO₃ 1-benzyl, 3-hydroxy, 3-methyl ester Hydroxyl group enables hydrogen bonding; moderate PSA (49.77 Ų).
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (3939-01-3) C₁₄H₁₈ClNO₃ 1-benzyl, 4-oxo, 3-methyl ester Oxo group increases electrophilicity; hydrochloride salt enhances solubility.
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate (2007919-21-1) C₁₄H₁₉NO₃ 1-benzyloxycarbonyl, 3-hydroxy, 3-methyl Stereospecific (S-configuration); methyl group introduces steric hindrance.
1-Benzyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate (1095010-49-3) C₁₆H₂₁NO₅ 1-benzyl, 3-ethyl ester, 5-hydroxy Dicarboxylate structure; dual ester groups may improve metabolic stability.
Methyl 1-benzyl-6-oxopiperidine-3-carboxylate (N/A) C₁₄H₁₇NO₃ 1-benzyl, 6-oxo, 3-methyl ester Oxo group at position 6 alters ring electronics; synthesized via hydrogenation .
Ethyl 1-benzylpiperidine-3-carboxylate (N/A) C₁₅H₂₁NO₂ 1-benzyl, 3-ethyl ester Ethyl ester increases lipophilicity (vs. methyl).

Key Findings

Substituent Position and Reactivity: The hydroxyl group at position 3 in the target compound distinguishes it from analogs like methyl 1-benzyl-4-oxopiperidine-3-carboxylate (oxo at position 4) . 1-Benzyl 3-ethyl 5-hydroxypiperidine-1,3-dicarboxylate (CAS 1095010-49-3) features a hydroxyl at position 5, which may confer distinct pharmacokinetic properties .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride ) improve aqueous solubility compared to free bases .

Synthetic Accessibility :

  • Catalytic hydrogenation is a common route for synthesizing piperidine derivatives, as seen in methyl 1-benzyl-6-oxopiperidine-3-carboxylate . Substituents like oxo groups may require additional protection/deprotection steps.

Biological Activity

Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C14H19NO3
  • Molecular Weight : 249.31 g/mol
  • Structural Characteristics : The compound features a hydroxyl group at the 3-position of the piperidine ring, which can form hydrogen bonds, and a benzyl group that enhances lipophilicity and membrane permeability. These characteristics are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The hydroxyl group facilitates hydrogen bonding with active sites, while the benzyl moiety increases the compound's hydrophobicity, allowing for better penetration into cellular membranes. This dual functionality enables modulation of various biochemical pathways .

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of key enzymes involved in pathological processes:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have shown significant AChE inhibition, which is beneficial in treating neurodegenerative diseases like Alzheimer's .

2. Anticancer Potential

Recent studies have explored the anticancer properties of piperidine derivatives, including this compound. It has been suggested that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including receptor modulation and enzyme inhibition .

3. Neurological Effects

The compound's ability to cross the blood-brain barrier due to its lipophilicity makes it a candidate for neurological therapies. Its interactions with cholinergic pathways could provide therapeutic benefits in conditions characterized by cholinergic dysfunction .

Table 1: Summary of Biological Activities

Biological ActivityMechanism/TargetReference
AChE InhibitionInhibits acetylcholinesterase
Anticancer ActivityInduces apoptosis in cancer cells
Neurological BenefitsModulates cholinergic signaling

Case Study 1: Anticancer Activity

A study investigated a series of piperidine derivatives for their cytotoxic effects against FaDu hypopharyngeal tumor cells. This compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In a model assessing neuroprotection against oxidative stress, compounds structurally related to this compound exhibited significant antioxidant properties, reducing neuronal cell death induced by neurotoxic agents .

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced potency and selectivity against specific targets.
  • Clinical Trials : To assess its effectiveness in treating neurological disorders and cancers.

Q & A

Q. How to address discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer : Investigate potential causes:
  • Polymorphism : Perform DSC/TGA to detect polymorphic transitions.
  • Solvent effects : Compare recrystallization solvents (e.g., methanol vs. ethanol) .
  • Instrument calibration : Cross-check with in-house standards (e.g., acetaminophen for DSC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.